![molecular formula C26H28O4 B14429553 {[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate CAS No. 83177-39-3](/img/structure/B14429553.png)
{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate is a complex organic compound with a molecular formula of C26H28O4. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a propan-2-yl group and a methanediyl bridge connecting two benzene rings, each of which is further substituted with an acetate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate typically involves multiple steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Substitution with Propan-2-yl Group: The cyclohexene ring is then substituted with a propan-2-yl group using Friedel-Crafts alkylation.
Formation of the Methanediyl Bridge: The methanediyl bridge is introduced through a condensation reaction involving formaldehyde and a suitable catalyst.
Attachment of Benzene Rings: The benzene rings are attached to the methanediyl bridge via a nucleophilic aromatic substitution reaction.
Acetylation: Finally, the benzene rings are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions
Oxidation: {[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclohexene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate groups, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products
Oxidation: Carboxylic acids
Reduction: Hydrogenated cyclohexane derivatives
Substitution: Hydroxylated or aminated derivatives
科学研究应用
{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of {[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate: shares structural similarities with other cyclohexene derivatives and benzene-based compounds.
Cyclohexene Derivatives: Compounds such as cyclohexene-1-carboxylic acid and cyclohexene-1,2-diol.
Benzene-Based Compounds: Compounds such as benzene-1,4-diacetate and benzene-1,3-diacetate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity
属性
CAS 编号 |
83177-39-3 |
|---|---|
分子式 |
C26H28O4 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
[4-[(4-acetyloxyphenyl)-(6-propan-2-ylcyclohex-3-en-1-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C26H28O4/c1-17(2)24-7-5-6-8-25(24)26(20-9-13-22(14-10-20)29-18(3)27)21-11-15-23(16-12-21)30-19(4)28/h5-6,9-17,24H,7-8H2,1-4H3 |
InChI 键 |
QDPGBHOCBUJKDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CC=CCC1=C(C2=CC=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


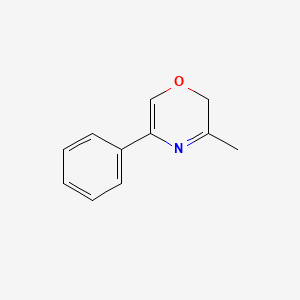


![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
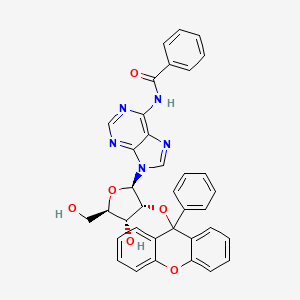
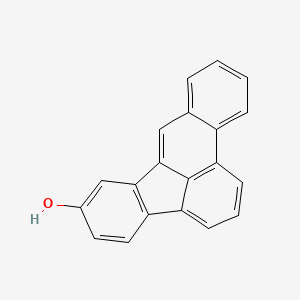

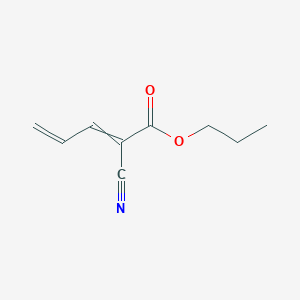
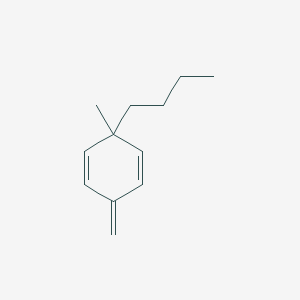

![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)

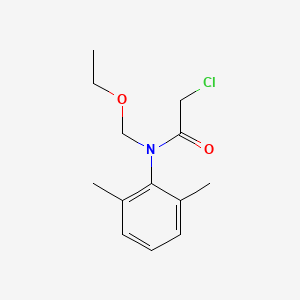
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
